

Application of 2-Aminopyrimidin-5-ol in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest						
Compound Name:	2-Aminopyrimidin-5-ol					
Cat. No.:	B019461	Get Quote				

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 5-position, affording **2-aminopyrimidin-5-ol**, provides a key hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets. This functionalization has been successfully exploited in the development of potent and selective inhibitors for key therapeutic targets, particularly in oncology and immunology.

This document provides detailed application notes and experimental protocols for two prominent applications of **2-aminopyrimidin-5-ol** derivatives: as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma, and as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6) for the modulation of inflammatory responses.

I. Application as Selective FGFR4 Inhibitors

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the progression of hepatocellular carcinoma (HCC). Selective inhibition of FGFR4 is a promising therapeutic strategy for this cancer. Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been identified as potent and selective inhibitors of FGFR4.



Quantitative Data

Compound	Target	IC50 (nM)	Cell Line	Anti- proliferative IC50 (µM)	Reference
Compound 6O	FGFR4	8.8	Нер3В	0.18	
FGFR1	>1000		_		
FGFR2	>1000				
FGFR3	>1000				
BLU9931 (Reference)	FGFR4	1.3	Нер3В	0.03	

Experimental Protocols

A key intermediate in the synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol based FGFR4 inhibitors is 2-bromo-4,6-dimethylpyrimidin-5-ol.

- Synthesis of 4,6-dimethylpyrimidin-5-ol: 3-Chloropentane-2,4-dione is reacted with formamide in formic acid to yield an oxazole intermediate. This intermediate is then treated with aqueous ammonia to afford 4,6-dimethylpyrimidin-5-ol.
- Bromination: To a solution of 4,6-dimethylpyrimidin-5-ol (1.21 mmol) in tetrahydrofuran (4 ml), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.85 mmol).
- Stir the resulting mixture at room temperature for 5 hours.
- Concentrate the reaction mixture under reduced pressure.
- Dilute the residue with ethyl acetate and water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.

Methodological & Application





• Purify the crude product by silica gel column chromatography (10% to 40% ethyl acetate in hexanes) to yield 2-bromo-4,6-dimethylpyrimidin-5-ol.

This protocol outlines a radiometric assay to determine the inhibitory activity of compounds against FGFR4 kinase.

- Reaction Setup: Prepare a reaction mixture containing human FGFR4 kinase (5–10 mU), a peptide substrate (poly[Glu:Tyr] 4:1, 0.2 mg/ml) in a reaction buffer. The final volume should be 25 μL.
- Compound Addition: Add the test compounds to the reaction mixture.
- Initiation of Reaction: After approximately 20 minutes of pre-incubation, add a mixture of ATP and [γ-33P-ATP] to a final concentration of 10 μM to start the kinase reaction.
- Incubation: Incubate the reaction mixture for 40 minutes at room temperature.
- Termination and Detection: The specific method for termination and detection of incorporated radioactivity would be dependent on the "Kinase HotSpotSM assay platform" provider's instructions, but generally involves capturing the phosphorylated substrate on a filter and measuring the radioactivity using a scintillation counter.

The CAM assay is a well-established in vivo model to study tumor growth and angiogenesis.

- Egg Incubation: Obtain 8-day old specific pathogen-free embryonated chicken eggs and incubate them at 37°C with 50% humidity.
- CAM Dropping and Windowing: On day 10, carefully create a small hole in the eggshell over the air sac and a second hole on the side of the egg. Apply gentle suction to the hole over the air sac to detach the CAM from the shell. Cut a 1 cm² window in the shell over the dropped CAM.
- Cell Inoculation: Resuspend hepatocellular carcinoma cells (e.g., Hep3B) in a basement membrane matrix solution. Place a silicone ring on the CAM and inoculate the cell suspension onto the CAM within the ring.



- Treatment: Administer the test compound (e.g., Compound 6O) or vehicle control directly onto the developing tumor.
- Tumor Harvesting: After a set period of tumor growth (e.g., 7-9 days), harvest the tumors, measure their weight and volume.

Signaling Pathway

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// Edges FGF19 -> FGFR4 [label=" Binds"]; KLB -> FGFR4 [label=" Co-receptor"]; FGFR4 -> FRS2 [label=" Phosphorylates"]; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Cell_Proliferation [label=" Promotes"]; FRS2 -> PI3K; PI3K -> AKT; AKT -> Cell_Proliferation [label=" Promotes"]; Inhibitor -> FGFR4 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; } .dot Figure 1: Simplified FGFR4 signaling pathway and the point of inhibition by **2-aminopyrimidin-5-ol** derivatives.

II. Application as Selective STAT6 Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13). This pathway is crucial for the differentiation of T helper 2 (Th2) cells, which play a central role in allergic and inflammatory responses. Derivatives of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide have been developed as potent STAT6 inhibitors.



Ouantitative Data

Compound	Target	IC50 (nM)	Assay	Reference
AS1517499	STAT6	21	STAT6 reporter assay	
IL-4-induced Th2 differentiation	2.3	Mouse spleen T cells		

Experimental Protocols

The synthesis of these derivatives generally involves the construction of the substituted pyrimidine core followed by amination reactions. A key starting material is a suitably substituted pyrimidine-5-carboxylate. The synthesis of a representative compound, AS1517499 (4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide), involves a multi-step process that is detailed in the primary literature.

This assay is used to quantify the inhibitory effect of compounds on STAT6-mediated gene transcription.

- Cell Culture and Transduction: Culture a suitable cell line (e.g., HEK293 or HepG2) and transduce with a lentivirus containing a STAT6-responsive firefly luciferase reporter construct.
- Compound Treatment: Seed the transduced cells in a 96-well plate. After cell attachment, treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
- Stimulation: Stimulate the cells with a STAT6 activator, such as IL-4 or IL-13, for approximately 6 hours.
- Cell Lysis: Lyse the cells using a suitable lysis buffer to release the luciferase enzyme.
- Luminescence Measurement: Add a luciferase substrate solution to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the level of STAT6 activation.



This protocol details the differentiation of naive CD4+ T cells into Th2 effector cells, a process that can be inhibited by STAT6 inhibitors.

- Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- T Cell Activation: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies. Add the
 isolated naïve CD4+ T cells to the coated wells to activate them through their T cell receptor
 (TCR).
- Th2 Differentiation Cocktail: Culture the activated T cells in a medium supplemented with a Th2-polarizing cocktail containing IL-4 and IL-2, along with an anti-IFN-γ antibody to block Th1 differentiation.
- Compound Treatment: Add the test compound at various concentrations to the cell culture at the beginning of the differentiation process.
- Analysis: After 4-5 days of culture, analyze the differentiated T cells for the expression of Th2-specific cytokines (e.g., IL-4, IL-5, IL-13) by intracellular cytokine staining and flow cytometry, or by measuring cytokine secretion in the culture supernatant using ELISA.

Signaling Pathway

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-> Th2_Differentiation [label=" Promotes"]; Inhibitor -> STAT6 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits\nPhosphorylation"]; } .dot Figure 2: The IL-4/STAT6 signaling pathway in Th2 cell differentiation and its inhibition.

Experimental Workflow

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Determine_IC50 -> In_Vitro_Cellular [label="Potent\nCompounds"]; In_Vitro_Cellular ->

Determine_Cellular_EC50; Determine_Cellular_EC50 -> In_Vivo [label="Active\nCompounds"];

In_Vivo -> Evaluate_Efficacy; Evaluate_Efficacy -> Lead_Optimization

[label="Efficacious\nCompounds"]; Lead_Optimization -> Start [label="Iterate"];

Lead_Optimization -> End; } .dot Figure 3: A general experimental workflow for the development of 2-aminopyrimidin-5-ol derivatives as therapeutic agents.

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